molecular formula C12H14BrNS B2397115 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine CAS No. 1823913-10-5

6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine

Cat. No. B2397115
CAS RN: 1823913-10-5
M. Wt: 284.22
InChI Key: CXLCGKFFFCRONQ-JTQLQIEISA-N
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Description

6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine, also known as BTSA1, is a small molecule inhibitor that has shown potential in cancer research. It was first identified as a selective inhibitor of the protein called BAX, which plays a crucial role in apoptosis or programmed cell death. Since then, several studies have been conducted to investigate the potential of BTSA1 as a therapeutic agent in cancer treatment.

Mechanism of Action

6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine selectively binds to the BH3-binding groove of BAX, inhibiting its activity. BAX is a pro-apoptotic protein that plays a crucial role in the regulation of apoptosis. By inhibiting BAX, 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine prevents the release of cytochrome c from the mitochondria, which is a key step in the apoptotic pathway. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells, leading to their death. It also sensitizes cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments. 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine has been found to have minimal toxicity in normal cells, making it a promising therapeutic agent in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine is its selectivity towards BAX, making it a potent inhibitor of apoptosis in cancer cells. It has also been found to have minimal toxicity in normal cells, making it a promising therapeutic agent in cancer treatment. However, one limitation of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of long-term studies on its safety and efficacy.

Future Directions

Several future directions can be explored in the research of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine. One direction is to investigate its potential in combination therapy with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to explore its potential in the treatment of other diseases such as neurodegenerative disorders. Further studies can also be conducted to optimize its synthesis method and improve its solubility in aqueous solutions. Overall, 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine has shown promising results in cancer research and has the potential to be a valuable therapeutic agent in cancer treatment.

Synthesis Methods

The synthesis of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine involves a multi-step process that starts with the reaction between 5-bromo-2-hydroxybenzaldehyde and cyclobutanone to form a spirocyclic intermediate. This intermediate is then treated with thioacetamide to yield the final product, 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine has been extensively studied for its potential in cancer research. It has been shown to selectively inhibit the activity of BAX, which is overexpressed in several types of cancer cells. 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.

properties

IUPAC Name

(4S)-6-bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNS/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10H,1,4-5,7,14H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLCGKFFFCRONQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(S2)C=CC(=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@@H](C3=C(S2)C=CC(=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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